Cas no 2154340-65-3 (N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide)

N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2154340-65-3
- SCHEMBL20811974
- EN300-26682795
- N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide
-
- インチ: 1S/C13H12F2N2O3/c1-17(9-5-6-10(18)16-12(9)19)13(20)11-7(14)3-2-4-8(11)15/h2-4,9H,5-6H2,1H3,(H,16,18,19)
- InChIKey: UBVCPJGIEUQPNP-UHFFFAOYSA-N
- SMILES: FC1C=CC=C(C=1C(N(C)C1C(NC(CC1)=O)=O)=O)F
計算された属性
- 精确分子量: 282.08159857g/mol
- 同位素质量: 282.08159857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 420
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- トポロジー分子極性表面積: 66.5Ų
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26682795-0.5g |
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide |
2154340-65-3 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-26682795-1.0g |
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide |
2154340-65-3 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
Enamine | EN300-26682795-2.5g |
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide |
2154340-65-3 | 95.0% | 2.5g |
$1230.0 | 2025-03-20 | |
Enamine | EN300-26682795-0.25g |
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide |
2154340-65-3 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26682795-5g |
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide |
2154340-65-3 | 5g |
$1821.0 | 2023-09-12 | ||
Enamine | EN300-26682795-1g |
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide |
2154340-65-3 | 1g |
$628.0 | 2023-09-12 | ||
Enamine | EN300-26682795-5.0g |
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide |
2154340-65-3 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
Enamine | EN300-26682795-0.1g |
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide |
2154340-65-3 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-26682795-10g |
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide |
2154340-65-3 | 10g |
$2701.0 | 2023-09-12 | ||
Enamine | EN300-26682795-0.05g |
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide |
2154340-65-3 | 95.0% | 0.05g |
$528.0 | 2025-03-20 |
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide 関連文献
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamideに関する追加情報
Comprehensive Overview of N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide (CAS No. 2154340-65-3): Properties, Applications, and Research Insights
N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide (CAS No. 2154340-65-3) is a synthetic small molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of dioxopiperidine derivatives, which are known for their role in modulating protein-protein interactions and enzymatic activity. The presence of difluorobenzamide and methyl groups in its structure enhances its bioavailability and target specificity, making it a promising candidate for drug discovery.
Recent studies have highlighted the compound's potential in addressing undruggable targets, a term frequently searched in AI-driven drug discovery platforms. Researchers are particularly interested in its ability to interact with E3 ubiquitin ligases, a hot topic in proteolysis-targeting chimera (PROTAC) technology. PROTACs are revolutionary in degrading disease-causing proteins, and N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide may serve as a key linker or warhead in such bifunctional molecules.
The compound's physicochemical properties have been extensively analyzed to optimize its pharmacokinetic profile. With a molecular weight of 296.25 g/mol and a LogP value indicative of moderate lipophilicity, it strikes a balance between membrane permeability and solubility. These attributes are critical for oral bioavailability, a frequently searched term in preclinical development forums. Additionally, its hydrogen bond acceptors and donors align with Lipinski's Rule of Five, further supporting its drug-like characteristics.
In the context of cancer research, this molecule has shown preliminary activity in hematological malignancies, a trending topic in oncology. Its mechanism may involve the disruption of protein homeostasis, a process vital for cancer cell survival. Researchers are also exploring its synergy with immunotherapy agents, as combination therapies dominate current clinical trial trends. The compound's fluorine atoms contribute to its metabolic stability, a feature often queried in ADME (Absorption, Distribution, Metabolism, Excretion) studies.
Beyond oncology, N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide is being investigated for neurodegenerative diseases, another high-interest area in biomedical searches. Its potential to cross the blood-brain barrier (BBB) due to its low polar surface area makes it a candidate for targeting misfolded proteins in conditions like Alzheimer's and Parkinson's. This aligns with the growing demand for central nervous system (CNS)-penetrant drugs in pharmaceutical pipelines.
Synthetic routes to this compound often involve amide coupling reactions between 2,6-difluoro-N-methylbenzoyl chloride and 3-amino-2,6-dioxopiperidine, followed by purification via chromatography. These methods are frequently discussed in process chemistry circles, where yield optimization and scalability are paramount. The compound's crystallinity and polymorphism are also under scrutiny, as these factors influence formulation stability—a common concern in preformulation studies.
From a commercial perspective, CAS No. 2154340-65-3 is listed in catalogs of specialty chemical suppliers catering to medicinal chemistry and high-throughput screening labs. Its pricing and availability are influenced by the demand for innovative scaffolds in fragment-based drug design. Patent landscapes reveal its inclusion in several intellectual property filings, particularly in applications related to targeted protein degradation.
In summary, N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide represents a versatile tool in modern drug discovery. Its intersection with cutting-edge fields like PROTACs, undruggable targets, and CNS therapeutics ensures its continued relevance in scientific literature and industry R&D. Future directions may include structure-activity relationship (SAR) studies to refine its selectivity and the development of biomarker strategies to monitor its efficacy in biological systems.
2154340-65-3 (N-(2,6-dioxopiperidin-3-yl)-2,6-difluoro-N-methylbenzamide) Related Products
- 1692510-94-3(1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol)
- 2680884-45-9(tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate)
- 2227824-21-5((2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol)
- 40032-67-5(2-Hydroxy-1,2-di(thiophen-3-yl)ethanone)
- 149505-71-5(methyl 1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate)
- 7361-79-7(5,7-Dihydropyrrolo[2,3-b]pyrazin-6-one)
- 2229263-75-4(methyl 5-(3-methylazetidin-3-yl)oxyfuran-2-carboxylate)
- 2227820-66-6((2S)-2-amino-2-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol)
- 898441-36-6(4-benzenesulfonamido-N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-ylbenzamide)
- 133216-45-2(N-Des(1,1-dimethylethyl) N-Cyclohexyl Finasteride)




